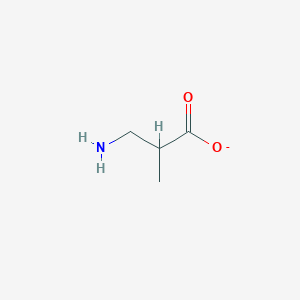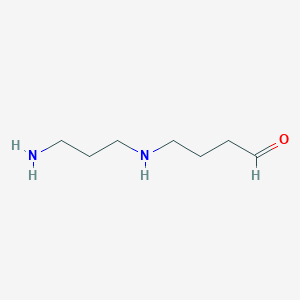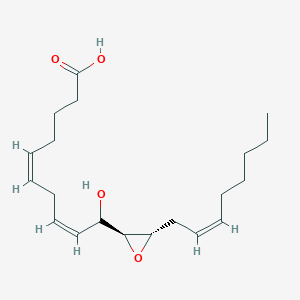
hepoxilin B3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hepoxilin B3, also known as this compound, is a bioactive lipid derived from arachidonic acid. It is part of the hepoxilin family, which are eicosanoids involved in various physiological and pathological processes. This compound is characterized by its unique structure, which includes a hydroxy group at the 10th position, an epoxy group between the 11th and 12th positions, and three double bonds at the 5Z, 8Z, and 14Z positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hepoxilin B3 typically involves the epoxidation of arachidonic acid followed by hydroxylation. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry of the product. For instance, the use of m-chloroperbenzoic acid (m-CPBA) can facilitate the epoxidation step, while hydroxylation can be achieved using osmium tetroxide (OsO4) or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through metabolic pathways. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
hepoxilin B3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy and hydroxy groups.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and applications .
Aplicaciones Científicas De Investigación
hepoxilin B3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of eicosanoids and their derivatives.
Biology: The compound plays a role in cell signaling and inflammation, making it a subject of interest in studies related to these processes.
Medicine: Research has shown that it has potential therapeutic applications in treating inflammatory diseases and conditions related to oxidative stress.
Mecanismo De Acción
The mechanism of action of hepoxilin B3 involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule, modulating the activity of enzymes and receptors involved in inflammation and cell proliferation. The compound can influence the production of other eicosanoids and interact with pathways such as the arachidonic acid cascade .
Comparación Con Compuestos Similares
Similar Compounds
- 10-hydroxy-11S,12S-epoxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid
- 11,12-epoxy-5Z,8Z,14Z-eicosatrienoic acid
- 20-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
Uniqueness
hepoxilin B3 is unique due to its specific stereochemistry and the presence of both hydroxy and epoxy functional groups. This combination of features gives it distinct biological activities and makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C20H32O4 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(5Z,8Z)-10-hydroxy-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18-20(24-18)17(21)14-11-8-6-7-10-13-16-19(22)23/h6-7,9,11-12,14,17-18,20-21H,2-5,8,10,13,15-16H2,1H3,(H,22,23)/b7-6-,12-9-,14-11-/t17?,18-,20-/m0/s1 |
Clave InChI |
DWNBPRRXEVJMPO-RNGYDEEPSA-N |
SMILES isomérico |
CCCCC/C=C\C[C@H]1[C@@H](O1)C(/C=C\C/C=C\CCCC(=O)O)O |
SMILES |
CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O |
SMILES canónico |
CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O |
Sinónimos |
10-hydroxy-11,12-epoxyeicosa-5,8,14-trienoic acid EPHETA erythro-hepoxilin B3 hepoxilin B hepoxilin B3 threo-hepoxilin B3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


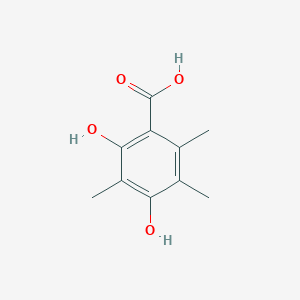

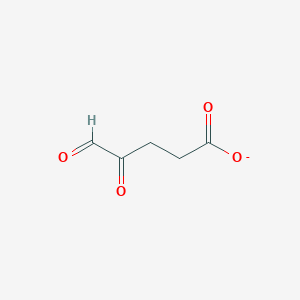
![4-[3-[4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)propoxy]benzoyl]indol-1-yl]butanoic acid](/img/structure/B1258119.png)

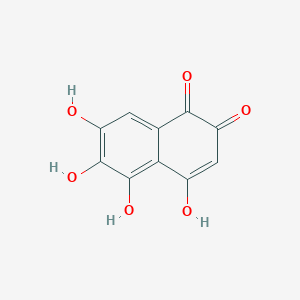


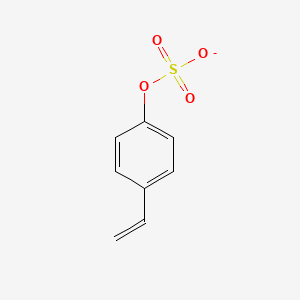
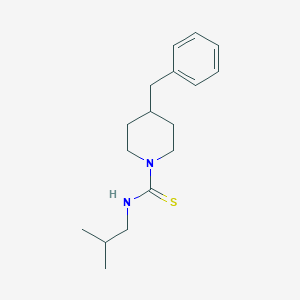
![3,4,5-Trihydroxy-6-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyoxane-2-carboxylic acid](/img/structure/B1258131.png)
